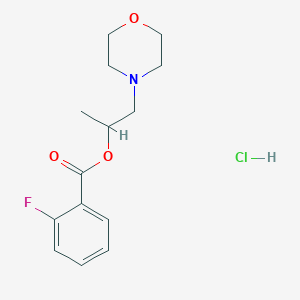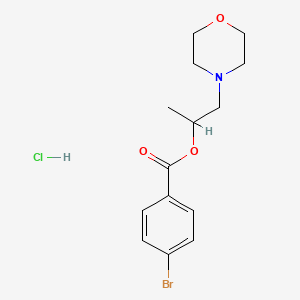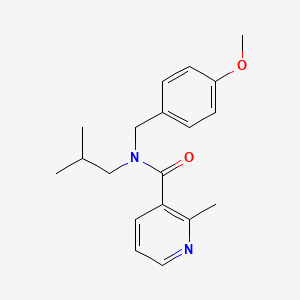
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide
Vue d'ensemble
Description
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide, also known as IB-MECA, is a small molecule that belongs to the class of selective agonists of adenosine A3 receptors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders.
Mécanisme D'action
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide exerts its biological effects by selectively binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are widely expressed in various tissues and cells. Activation of adenosine A3 receptors leads to the activation of intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which ultimately result in the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, the improvement of cognitive function, and the modulation of immune responses. These effects are mediated by the activation of adenosine A3 receptors and the subsequent activation of intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide has several advantages as a research tool, including its high selectivity and potency for adenosine A3 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its instability in aqueous solutions, its short half-life in vivo, and its potential off-target effects.
Orientations Futures
There are several future directions for research on N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide, including the development of more stable analogs with improved pharmacokinetic properties, the identification of new therapeutic applications, and the elucidation of the molecular mechanisms underlying its biological effects. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in different disease models.
Applications De Recherche Scientifique
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-N-(2-methylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)12-21(13-16-7-9-17(23-4)10-8-16)19(22)18-6-5-11-20-15(18)3/h5-11,14H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIDLGGLDBXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N(CC2=CC=C(C=C2)OC)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971923.png)

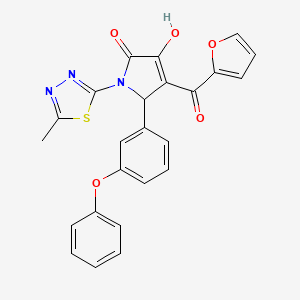
![2-[2-(1H-indol-3-yl)-1-methylethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971945.png)
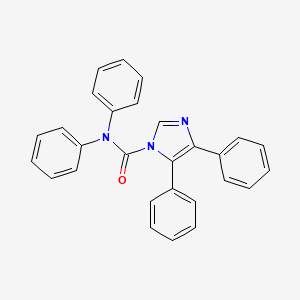
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3971976.png)
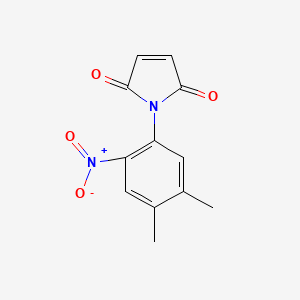
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3971980.png)
![4-(2,4-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971981.png)
![2-[tert-butyl(methyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B3971985.png)
